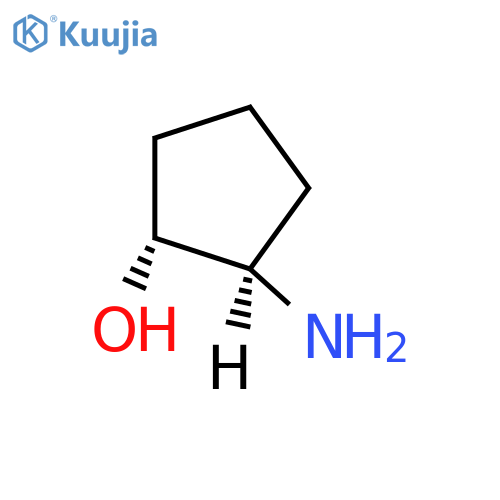Cas no 59260-76-3 (trans-2-aminocyclopentanol)

trans-2-aminocyclopentanol structure
商品名:trans-2-aminocyclopentanol
trans-2-aminocyclopentanol 化学的及び物理的性質
名前と識別子
-
- Cyclopentanol,2-amino-, (1R,2R)-rel-
- 2-HydroxycyclopentylaMine
- trans-2-Amino-cyclopentanol
- 1-AMino-2-hydroxycyclopentane
- trans-2-Aminocyclopentanol
- (1S)-trans-2-amino-cyclopentanol
- (1S,2S)-2-aminocyclopentanol
- (1S,2S)-trans-2-amino-1-cyclopentanol
- (1S,2S)-trans-2-aminocyclopentanol
- (S,S)-(+)-2-aminocyclopentanol
- (S,S)-2-aminocyclopentan-1-ol
- Cyclopentanol,2-amino-(6CI,7CI,9CI)
- trans-2-Aminocyclpentanol
- (1R,2R)-2-Aminocyclopentanol
- (1R,2R)-2-aminocyclopentan-1-ol
- Cyclopentanol, 2-amino-, (1R,2R)-
- Cyclopentanol, 2-amino-, (1R,2R)-rel-
- trans 2-aminocyclopentanol
- trans-2-aminocy-clopentanol
- (R,R)-2-aminocyclopentanol
- trans-2- amino-cyclopentanol
- Trans-2-hydroxycyclopentylamine
- 2alpha-Aminocyclopentan-1beta-ol
- JFFOUICIRBXFRC-RFZPGFLSSA-N
- (+/-) trans-2-aminocyclopentanol
- (1R,2R)-2-hydroxy-cyclopentylamine
- EN300-59553
- EN300-250068
- MFCD08669809
- 59260-76-3
- trans-1-amino-2-hydroxycyclopentane
- 68327-03-7
- rac-(1R,2R)-2-aminocyclopentan-1-ol
- DTXSID60440241
- (+/-)-trans-2-aminocyclopentanol
- AKOS005363022
- SCHEMBL553132
- DS-12040
- CS-0096407
- DB-074004
- cyclopentane, 1-amino-2-hydroxy-
- CYCLOPENTANOL,2-AMINO-,(1R,2R)-(9CI)
- MFCD10568161
- CHEMBL2375114
- trans-2-aminocyclopentanol
-
- MDL: MFCD08669809
- インチ: 1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
- InChIKey: JFFOUICIRBXFRC-RFZPGFLSSA-N
- ほほえんだ: O([H])[C@]1([H])C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 101.084064g/mol
- ひょうめんでんか: 0
- XLogP3: -0.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 101.084064g/mol
- 単一同位体質量: 101.084064g/mol
- 水素結合トポロジー分子極性表面積: 46.2Ų
- 重原子数: 7
- 複雑さ: 65.1
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.084
- ふってん: 179.4°C at 760 mmHg
- フラッシュポイント: 62.3 °C
- 屈折率: 1.516
- PSA: 46.25
- LogP: 0.55880
trans-2-aminocyclopentanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H227-H315-H319-H335
- 警告文: P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
trans-2-aminocyclopentanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-250068-5.0g |
rac-(1R,2R)-2-aminocyclopentan-1-ol |
59260-76-3 | 95% | 5.0g |
$127.0 | 2024-06-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-296571-250mg |
trans-2-Amino-cyclopentanol, |
59260-76-3 | 250mg |
¥602.00 | 2023-09-05 | ||
| eNovation Chemicals LLC | D688010-10g |
trans-2-Aminocyclopentanol |
59260-76-3 | 95% | 10g |
$300 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY552-200mg |
trans-2-aminocyclopentanol |
59260-76-3 | 97% | 200mg |
148.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A895970-250mg |
trans-2-Aminocyclopentanol |
59260-76-3 | 97% | 250mg |
¥189.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY552-1g |
trans-2-aminocyclopentanol |
59260-76-3 | 97% | 1g |
375.0CNY | 2021-07-12 | |
| TRC | R308651-1g |
(1R,2R)-rel-2-Aminocyclopentanol |
59260-76-3 | 1g |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32110-100mg |
trans-2-Aminocyclopentanol |
59260-76-3 | 97% | 100mg |
¥35.0 | 2024-07-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-296571A-500 mg |
trans-2-Amino-cyclopentanol, |
59260-76-3 | 500MG |
¥978.00 | 2023-07-11 | ||
| Enamine | EN300-250068-50.0g |
rac-(1R,2R)-2-aminocyclopentan-1-ol |
59260-76-3 | 95% | 50.0g |
$726.0 | 2024-06-19 |
trans-2-aminocyclopentanol 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
59260-76-3 (trans-2-aminocyclopentanol) 関連製品
- 4048-33-3(6-Amino-1-hexanol)
- 13552-09-5(2-Aminooctadecane-1,3-diol)
- 6850-38-0(2-Aminocyclohexanol)
- 57070-95-8(cis-2-aminocyclopentanol)
- 6982-39-4(rel-(1R,2R)-2-Aminocyclohexanol)
- 24006-62-0(Sphinganine-C20)
- 538-09-0(Nortropine)
- 3102-56-5(DL-erythro-Dihydrosphingosine)
- 260065-85-8((1R,2S)-2-aminocyclopentan-1-ol)
- 74111-21-0((1S,2S)-2-Aminocyclohexanol)
推奨される供給者
atkchemica
(CAS:59260-76-3)trans-2-aminocyclopentanol

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:59260-76-3)trans-2-aminocyclopentanol

清らかである:99%
はかる:100g
価格 ($):442.0